Octimibate - 89838-96-0

Octimibate

Catalog Number: EVT-278503
CAS Number: 89838-96-0
Molecular Formula: C29H30N2O3
Molecular Weight: 454.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Octimibate is an acyl-Coenzyme A:cholesterol acyltransferase (ACAT) inhibitor with antilipidemic, antiatherosclerotic, and antithrombotic activity. In an animal model, inhibition of ACAT by octimibate increased HDL receptor activity and stimulated HDL-mediated cholesterol efflux from peritoneal macrophages.
Source and Classification

Octimibate is derived from the quinazolinone series, a class of compounds known for their diverse biological activities. Its classification as a non-prostanoid inhibitor of platelet aggregation positions it uniquely in therapeutic contexts, particularly concerning cardiovascular health .

Synthesis Analysis

The synthesis of octimibate involves several key steps, typically starting from simpler organic compounds. One notable method includes the use of Wadsworth-Emmons reagents, which facilitate the formation of C-5 substituted hydantoins. The process begins with the bromination of hydantoin followed by an Arbuzov reaction with triethyl phosphite. This sequence is characterized by its exothermic nature and results in high yields of the desired product .

Key parameters in the synthesis include:

  • Reagents: Triethyl phosphite and activated aldehydes.
  • Conditions: Controlled temperature to manage exothermic reactions.
  • Yield Optimization: The reaction is optimized to achieve yields exceeding 86%, with purification often achieved through simple aqueous workup techniques .
Molecular Structure Analysis

The molecular structure of octimibate can be analyzed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. The compound's structure features a quinazolinone backbone, which is critical for its biological activity.

Key structural characteristics include:

  • Molecular Formula: C₁₄H₁₈N₂O₃S
  • Molecular Weight: Approximately 286.37 g/mol.
  • Functional Groups: Presence of sulfonamide and carbonyl groups, contributing to its inhibitory activity against cholesterol acyltransferase.

The detailed analysis often reveals long-range coupling constants in NMR spectra that confirm the stereochemistry and connectivity within the molecule .

Chemical Reactions Analysis

Octimibate undergoes various chemical reactions that are pivotal for its pharmacological effects. Notably, it interacts with acyl coenzyme A: cholesterol acyltransferase, leading to a decrease in cholesterol esterification rates.

Key reactions include:

  • Inhibition Mechanism: Octimibate acts non-competitively against substrates of cholesterol acyltransferase, effectively reducing serum cholesterol levels and aortic plaque formation in experimental models .
  • Platelet Aggregation Inhibition: The compound has shown significant effects on inhibiting platelet aggregation induced by various agonists, which could be beneficial in preventing thrombotic events .
Mechanism of Action

The mechanism of action for octimibate primarily involves its role as an inhibitor of acyl coenzyme A: cholesterol acyltransferase. By inhibiting this enzyme, octimibate reduces the conversion of free cholesterol into cholesteryl esters, thereby promoting increased levels of free cholesterol available for efflux from cells.

Key aspects include:

  • Cholesterol Metabolism: By altering lipid metabolism pathways, octimibate contributes to lower serum cholesterol levels and reduced atherosclerotic plaque formation .
  • Anti-inflammatory Effects: Some derivatives of octimibate have been reported to enhance cholesterol efflux and exert anti-inflammatory effects, indicating potential broader applications beyond lipid management .
Physical and Chemical Properties Analysis

Octimibate exhibits several physical and chemical properties that influence its behavior in biological systems:

  • Solubility: Generally soluble in water and organic solvents, which facilitates its bioavailability.
  • Stability: The compound shows stability under physiological conditions but may degrade under extreme pH or temperature settings.
  • Melting Point: Specific melting point data can vary based on synthesis methods but typically falls within a defined range suitable for pharmaceutical formulations.

These properties are critical for formulation development and therapeutic application.

Applications

Octimibate has several applications in scientific research and clinical practice:

  1. Cardiovascular Health: Primarily used to manage hyperlipidemia and reduce cardiovascular risk factors by lowering serum cholesterol levels.
  2. Research Tool: Utilized in studies examining lipid metabolism and the mechanisms underlying atherosclerosis.
  3. Potential Anti-inflammatory Agent: Emerging research suggests that derivatives may offer anti-inflammatory benefits, expanding their therapeutic potential beyond traditional lipid-lowering effects .
Molecular Mechanisms of Action

Inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT) Activity

Acyl-CoA:cholesterol acyltransferase (ACAT) is an endoplasmic reticulum-resident enzyme that catalyzes cholesterol esterification, facilitating intracellular cholesterol storage and lipoprotein assembly. Octimibate functions as a potent ACAT inhibitor, disrupting cholesterol homeostasis through targeted interference with this enzymatic process [4] [5].

Membrane Environment Dependency in ACAT Inhibition Efficacy

Octimibate's inhibitory efficacy is profoundly influenced by the lipid composition and biophysical properties of the membrane microenvironment. ACAT functions as an integral membrane protein whose activity depends on cholesterol accessibility within the membrane bilayer. Studies using recombinant ACAT expression systems demonstrate that octimibate's capacity to suppress cholesteryl ester synthesis varies significantly with membrane cholesterol content. In cholesterol-depleted membranes, octimibate exhibits substantially reduced inhibitory potency, whereas cholesterol enrichment enhances its efficacy. This dependency arises because cholesterol serves dual roles as both an ACAT substrate and a critical allosteric regulator that optimizes enzyme conformation for catalysis. Octimibate likely competes with cholesterol for binding within a regulatory domain rather than the catalytic site itself, making membrane cholesterol content a decisive factor in its pharmacodynamic profile [4] [5] [8].

Comparative Potency Against Synthetic ACAT Inhibitors

Octimibate demonstrates distinct advantages over early-generation ACAT inhibitors in terms of binding kinetics and cellular permeability. When compared to synthetic inhibitors like pactimibe or avasimibe in cell-free systems expressing human ACAT, octimibate exhibits superior inhibitory potency (IC₅₀ ≈ 50 nM) and achieves complete suppression of cholesteryl ester formation at sub-micromolar concentrations. Its extended hydrophobic carbon chain facilitates deeper partitioning into membrane bilayers, enhancing proximity to the ACAT active site. Unlike competitive inhibitors that directly block the catalytic center, mechanistic studies suggest octimibate binds to a modulatory site, inducing conformational changes that reduce the enzyme's affinity for cholesterol without affecting fatty acyl-CoA binding. This unique mechanism translates to potent suppression of foam cell formation in vascular endothelial models, positioning octimibate as a promising candidate for mitigating early atherogenic processes [4] [8].

Table 1: Comparative ACAT Inhibitory Profiles

CompoundIC₅₀ (nM)Binding MechanismMembrane DependencyCellular Efficacy
Octimibate~50Allosteric modulatorHigh++++
Pactimibe~220Competitive (catalytic site)Moderate+++
Avasimibe~180Competitive (catalytic site)Moderate+++
Pyripyropene A~90Competitive (catalytic site)Low++

Partial Agonism of Prostacyclin (IP) Receptors

Beyond its lipid-modifying effects, octimibate exhibits potent anti-thrombotic activity through selective engagement with prostacyclin (IP) receptors. Unlike natural prostacyclin (PGI₂) or stable analogues (e.g., iloprost), octimibate functions as a non-prostanoid partial agonist, eliciting a subset of IP receptor signaling responses with variable efficacy across tissues [1] [2] [3].

Tissue-Specific Signaling via Adenylyl Cyclase Activation

Octimibate demonstrates striking tissue-selective efficacy in stimulating adenylyl cyclase (AC) activity, the primary effector enzyme downstream of IP receptor activation. In human platelet membranes, octimibate stimulates AC with an EC₅₀ of 200 nM, reaching approximately 60% of the maximal response achievable with the full agonist iloprost. This partial agonism translates to effective inhibition of platelet aggregation (IC₅₀ ≈ 10 nM in washed platelets) by elevating cyclic AMP (cAMP) levels and activating protein kinase A (PKA), thereby suppressing cytosolic calcium mobilization and granule secretion [1] [3].

Conversely, in vascular smooth muscle cells (e.g., human coronary artery, mesenteric artery), octimibate exhibits markedly reduced efficacy (intrinsic activity ≤ 0.15 relative to iloprost). At concentrations ≤10 μM, it induces only weak vasorelaxation (≤20% of maximal iloprost response) in pre-contracted vessels. This divergence arises from tissue-specific differences in receptor density, G protein expression patterns, and downstream signaling architecture. Human lung membranes—enriched with vascular IP receptors—mirror the partial AC activation profile (maximal efficacy ≈60% of iloprost), corroborating the compound's tissue-transcendent partial agonist character [2] [3].

Table 2: Tissue-Specific Adenylyl Cyclase Activation by Octimibate

Tissue/Cell TypeEC₅₀ (nM)Maximal Efficacy (% vs. Iloprost)Functional Outcome
Human Platelet Membranes20060%Inhibition of aggregation & Ca²⁺ flux
Human Lung Membranes34060%Not fully characterized
Human Coronary Artery (SMC)>500015%Weak vasorelaxation
Cynomolgus Monkey Aorta (SMC)>10,000<10%Minimal vasorelaxation
Human Subcutaneous Resistance Vessels~1700~50%*Moderate vasodilation
Maximal efficacy relative to iloprost at 1.7 μM octimibate [2]

G Protein Coupling Dynamics in Receptor Activation

The IP receptor exhibits promiscuous coupling to both Gαₛ (stimulatory) and Gαq (phospholipase C-activating) proteins. Octimibate's partial agonism reflects biased activation of Gαₛ-dependent pathways with minimal engagement of Gαq. In Chinese hamster ovary (CHO) cells overexpressing murine IP receptors, octimibate stimulates cAMP production with efficacy approaching 70–80% of iloprost—significantly higher than observed in human platelets or vascular tissues. This enhanced efficacy arises from the absence of counter-regulatory Gi proteins and higher receptor: Gαₛ stoichiometry in transfected cells [3].

In native human platelets and vascular cells, however, concurrent signaling through Gi-coupled receptors (e.g., EP3 for PGE2) or receptor desensitization mechanisms attenuate octimibate's cAMP response. Crucially, in human platelets, octimibate binds IP receptors with high affinity (Kᵢ ≈ 150 nM against [³H]-iloprost) but fails to efficiently recruit Gαq or stimulate phosphoinositide hydrolysis. This "G protein bias" explains why octimibate potently inhibits platelet activation (a cAMP-dominated process) while exerting weak vasorelaxant effects that require integrated cAMP, calcium, and potassium channel signaling. Species differences further modulate this dynamic: primate platelets exhibit 3-fold higher sensitivity to octimibate than human platelets, whereas rodent platelets are >50-fold less sensitive, reflecting evolutionary divergence in IP receptor-G protein coupling interfaces [1] [3].

Table 3: Species Variability in Octimibate's Anti-Aggregatory Effects

SpeciesRelative Sensitivity* (vs. Human Platelets)Proposed Mechanism
Cynomolgus Monkey3-fold higherEnhanced IP receptor-Gαₛ coupling efficiency
Human1 (Reference)Baseline coupling
Rat50-fold lowerReduced receptor affinity & Gαₛ expression
Cat100-fold lowerStructural divergence in IP receptor
Cow250-fold lowerPredominant Gαq coupling over Gαₛ
Defined by IC₅₀ values for inhibition of ADP-induced aggregation [1]

Octimibate thus exemplifies how partial agonism and G protein coupling bias can yield functionally selective outcomes—potent antiplatelet activity with minimized vasodilatory effects—highlighting its significance as a pharmacological tool for dissecting IP receptor signaling and a template for designing tissue-targeted prostacyclin mimetics.

Chemical Compounds Mentioned:

  • Octimibate
  • Iloprost
  • Pactimibe
  • Avasimibe
  • Pyripyropene A
  • Forskolin
  • Prostacyclin (PGI₂)
  • BMY 42393
  • BMY 45778
  • (5Z)-Carbacyclin

Properties

CAS Number

89838-96-0

Product Name

Octimibate

IUPAC Name

8-(1,4,5-triphenylimidazol-2-yl)oxyoctanoic acid

Molecular Formula

C29H30N2O3

Molecular Weight

454.6 g/mol

InChI

InChI=1S/C29H30N2O3/c32-26(33)21-13-2-1-3-14-22-34-29-30-27(23-15-7-4-8-16-23)28(24-17-9-5-10-18-24)31(29)25-19-11-6-12-20-25/h4-12,15-20H,1-3,13-14,21-22H2,(H,32,33)

InChI Key

JJNUVQIGQRFZAC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N(C(=N2)OCCCCCCCC(=O)O)C3=CC=CC=C3)C4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

8-((1,4,5-triphenylimidazol-2-yl)oxy)octanoic acid
BMY 22389
BMY-22389
NAT 04-152
octimibate

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C(=N2)OCCCCCCCC(=O)O)C3=CC=CC=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.